(2-pyridyldithio)-PEG2-t-butyl ester

Vue d'ensemble

Description

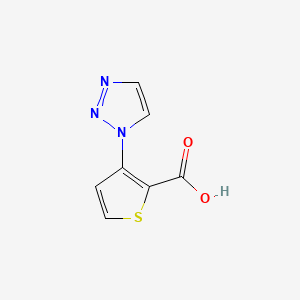

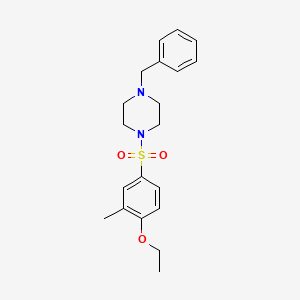

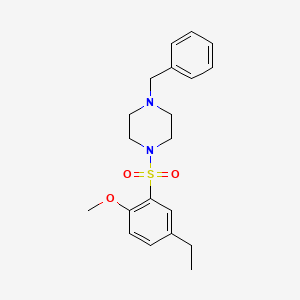

“(2-pyridyldithio)-PEG2-t-butyl ester” is a PEG linker which contains a pyridyl disulfide moiety and a t-butyl ester group . The pyridyl disulfide group can react with thiol groups of proteins over a wide range of pH level . The t-butyl ester group can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of the compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H25NO4S2 . It has a molecular weight of 359.5 g/mol . The functional groups present in this compound are pyridyldithio and t-butyl ester .Chemical Reactions Analysis

The pyridyl disulfide group in “this compound” can react with thiol groups of proteins over a wide range of pH level . The t-butyl ester group can be removed under acidic conditions .Applications De Recherche Scientifique

Crosslinking and Immobilization of Biomolecules

(2-pyridyldithio)-PEG2-t-butyl ester and its derivatives have been widely used in the crosslinking of biomolecules. One application involves the synthesis of a heterobifunctional crosslinker that combines 2-(pyridyldithio)propionyl (PDP) and N-hydroxysuccinimide ester (NHS) groups. This crosslinker can effectively bind two different proteins, as demonstrated in the creation of immunoliposomes, where antibodies are attached to liposomes via disulfide bonds. This method offers a flexible way to anchor biomolecules to membranes, which is particularly useful in membrane research (Haselgrübler et al., 1995).

Surface Modification and Wettability Enhancement

In the field of solar cell technology, derivatives of polyethylene glycol (PEG), including this compound, have been used to modify surface wettability. One study shows that incorporating PEG into phenyl-C61-butyric acid methyl ester (PCBM), a material used in perovskite solar cells, significantly enhances the wettability of the surface. This improvement in wettability facilitates the growth of high-quality perovskite films, which is crucial for the commercial application of solar cells (Liu et al., 2020).

Enhancing Drug Delivery and Bioactivity

Another application is in the realm of drug delivery. For instance, this compound has been used to create PEG conjugates of potent α4 integrin inhibitors. These conjugates maintain sustained levels and bioactivity in vivo following subcutaneous administration, demonstrating the potential of this compound in enhancing the effectiveness of drug delivery systems (Smith et al., 2013).

Synthesis of Ionic Liquid Crystals

The compound has also been utilized in the synthesis of ionic liquid crystals. These crystals, derived from the [closo-1-CB9H10]− anion and containing this compound, exhibit unique mesogenic properties. They display smectic A and soft crystalline phases, which are important for applications in advanced materials and display technologies (Ringstrand et al., 2009).

Polymer Synthesis and Modification

Furthermore, this compound plays a role in polymer chemistry. It has been used in the efficient synthesis of pyrido[3,2-d]pyrimidinediones on a poly(ethylene glycol) support. This methodology demonstrates its utility in the creation of complex organic molecules and polymers (Xiang et al., 2008).

Protein Thiolation and Conjugation

In biochemistry, this compound is used for protein thiolation and the reversible conjugation of proteins. This has significant implications for the development of protein-based drugs and biomolecular research (Carlsson et al., 1978).

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTUEHOZCVWJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCSSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)